Oleoyltaurine
Overview
Description
Synthesis Analysis
The synthesis of oleic acid derivatives involves several chemical reactions, where oleic acid is modified to produce various compounds. A study by Darwish et al. (2013) describes a large-scale synthesis of highly deuterated oleic acid, showcasing the complex synthetic routes that can be involved in modifying oleic acid's structure (Darwish et al., 2013).
Molecular Structure Analysis
The molecular structure of oleic acid derivatives can be complex and varied. OLEX2 software, as mentioned by Dolomanov et al. (2009), provides a tool for determining, visualizing, and analyzing molecular structures, which could be applicable for analyzing oleoyltaurine's structure if synthesized (Dolomanov et al., 2009).
Chemical Reactions and Properties
Oleic acid-based surfactants, as studied by Sreenu et al. (2014), exhibit various chemical reactions and properties, such as surface activity and emulsion stability, which could be relevant to oleoyltaurine (Sreenu et al., 2014). The work by Farren et al. (1984) on deuterated oleic acid derivatives further highlights the chemical versatility of oleic acid and its derivatives (Farren et al., 1984).
Physical Properties Analysis
The physical properties of oleic acid derivatives can vary widely based on their structure and substitution patterns. Studies such as those by Vougioukalakis and Grubbs (2010) on olefin metathesis catalysts highlight the significance of molecular structure in determining the physical properties of oleic acid derivatives (Vougioukalakis & Grubbs, 2010).
Chemical Properties Analysis
The chemical properties of oleic acid derivatives, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups. The synthesis and characterization of oleoyl acetyl chitosan by Ke et al. (2011) provide insights into the chemical properties that oleoyltaurine might exhibit (Ke et al., 2011).
Scientific Research Applications
Electronic Absorption Spectroscopy of Polycyclic Aromatic Hydrocarbons (PAHs) Radical Cations Generated in Oleum : A study using oleum as a superacid medium for generating radical cations of PAHs revealed a correlation between the first ionization potential and the energy of the radical cation transition (Cataldo, Iglesias-Groth, & Manchado, 2010).
Selenium Protects Olive (Olea Europaea L.) from Drought Stress : Research has shown that foliar application of selenium can increase photosynthesis, fruit yield, and regulate water status in water-stressed olive trees, improving their resistance to drought (Proietti et al., 2013).
The Interaction of Sodium N-Methyl N-Oleoyltaurine with Gelatin : This study found that sodium N-methyl N-oleoyltaurine binds to gelatin in a 1:1 stoichiometric ratio, with changes in proton acceptance and viscosity relating to conformational changes (Tavernier, 1983).
Selective Elimination of Human Pluripotent Stem Cells by an Oleate Synthesis Inhibitor Discovered in a High-Throughput Screen : This study identified PluriSIn #1 as a highly selective compound that can eliminate human pluripotent stem cells while sparing progenitor and differentiated cells, potentially enhancing the safety of hPSC-based treatments (Ben-David et al., 2013).
Future Directions
Research into the role of Oleoyltaurine and other N-acyl taurines in human health and disease is ongoing. For example, a study found that N-oleoyl taurine, the most abundant NAT in human plasma, decreases food intake, improves glucose tolerance, and stimulates GPR119-dependent GLP-1 and glucagon secretion in mice . This suggests that Oleoyltaurine and other N-acyl taurines could have potential therapeutic applications in the future .
properties
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGRJTUIKPMZEJ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196879 | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyltaurine | |
CAS RN |
52514-04-2 | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52514-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Oleoyl taurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleoyltaurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-OLEOYL TAURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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